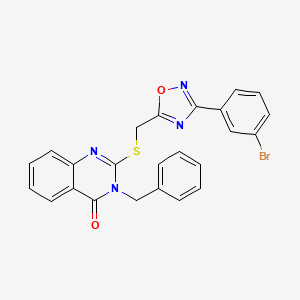

3-benzyl-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-benzyl-2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17BrN4O2S/c25-18-10-6-9-17(13-18)22-27-21(31-28-22)15-32-24-26-20-12-5-4-11-19(20)23(30)29(24)14-16-7-2-1-3-8-16/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAFSJMVUKVZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-benzyl-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that incorporates various functional groups, making it a significant subject of interest in medicinal chemistry. It features a quinazolin-4(3H)-one core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activities associated with this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 505.39 g/mol. The structure consists of a quinazolinone core linked to a thioether and an oxadiazole moiety, which enhances its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C24H17BrN4O2S |

| Molecular Weight | 505.39 g/mol |

| Core Structure | Quinazolin-4(3H)-one |

| Functional Groups | Thioether, Oxadiazole |

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit potent antimicrobial activities. In vitro studies have demonstrated that compounds similar to This compound show efficacy against various bacterial strains and fungi. For example, derivatives have been tested against:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans, Aspergillus niger

A study reported that certain derivatives demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) in the range of 1.95 to 10 µg/mL against these pathogens .

Anticancer Activity

The anticancer potential of This compound has been explored through various studies. Research has shown that similar quinazolinone derivatives possess cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For instance, one study found promising antitumor activity with IC50 values indicating effective inhibition of cell proliferation .

The precise mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : Interacting with specific enzymes involved in cancer progression or microbial resistance.

- Receptor Modulation : Affecting signaling pathways related to cell growth and apoptosis.

- Structural Stability : The unique combination of functional groups may enhance binding affinities to target sites.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this class of compounds:

- Antimicrobial Efficacy Study : A comprehensive evaluation of various quinazolinone derivatives highlighted their antimicrobial properties, with some exhibiting excellent activity against resistant strains .

- Anticancer Activity Investigation : In vitro assays demonstrated that selected derivatives significantly inhibited the growth of cancer cell lines, suggesting potential for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and biological differences between the target compound and its analogs:

*Calculated based on molecular formulas.

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

- The absence of a 3-benzyl group in 8o correlates with moderate antiproliferative activity (IC50 = 3.46 µM), suggesting that the benzyl group in the target compound might enhance potency by improving target binding or pharmacokinetics .

- Replacement of oxadiazole with triazole (as in VIIs ) shifts activity toward antimicrobial effects, likely due to altered electronic properties and hydrogen-bonding capacity .

Halogen and Electron-Withdrawing Groups :

- The 3-bromophenyl group in the target compound and 8o may facilitate halogen bonding with target proteins, whereas the trifluoromethyl group in VIIs and enhances lipophilicity and metabolic stability .

Thioether vs.

Aromatic vs. Aliphatic Substituents :

- The ethyl group in results in lower molecular weight (~411.9 vs. ~528.9 in ), which may reduce steric hindrance but compromise target affinity compared to bulkier benzyl/chlorobenzyl groups .

Implications for Drug Design

Antiproliferative Optimization : The benzyl and bromophenyl groups in the target compound could be strategically retained to enhance cytotoxicity, as seen in 8o .

Antimicrobial Potential: Introducing triazole-thioether moieties (as in VIIs) may broaden activity against bacterial/fungal pathogens .

Physicochemical Tuning : Substituting bromine with CF3 (as in ) or methylthio (as in ) could modulate solubility and bioavailability.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key intermediates should be monitored?

The synthesis typically involves multi-step reactions, including:

- Formation of the 1,2,4-oxadiazole ring : Reacting 3-bromophenyl amidoxime with a carboxylic acid derivative under microwave irradiation or thermal cyclization to form the oxadiazole core .

- Quinazolinone backbone assembly : Condensation of anthranilic acid derivatives with benzyl isothiocyanate, followed by cyclization .

- Thioether linkage : Coupling the oxadiazole-methyl intermediate with the quinazolinone-thiol group using a base like K₂CO₃ in DMF . Key intermediates : Monitor the oxadiazole intermediate (via LC-MS) and the thiolated quinazolinone precursor (via TLC and H NMR) to ensure stepwise progression .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- H/C NMR : Confirm substituent positions (e.g., benzyl, bromophenyl) via chemical shifts and coupling patterns. For example, the methylthio group resonates at δ 2.5–3.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] for CHBrNOS).

- IR Spectroscopy : Identify functional groups like C=N (oxadiazole, ~1600 cm) and C=O (quinazolinone, ~1680 cm) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield when scaling up from milligram to gram quantities?

- Catalyst selection : Use Bleaching Earth Clay (pH 12.5) in PEG-400 solvent to enhance thioether coupling efficiency at 70–80°C .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) while maintaining >80% yield for cyclization steps .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product .

Q. How should contradictory data in antiproliferative activity assays (e.g., varying IC values) be analyzed and resolved?

- Control variables : Standardize cell lines (e.g., A549 lung cancer cells), incubation time (48–72 hours), and solvent (DMSO concentration ≤0.1%) .

- Dose-response validation : Perform triplicate experiments with positive controls (e.g., cisplatin) to calibrate assay sensitivity.

- Mechanistic studies : Use flow cytometry to differentiate apoptosis vs. necrosis, addressing discrepancies in cytotoxicity mechanisms .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

- Molecular docking : Utilize AutoDock Vina to model interactions with EGFR or tubulin, guided by the oxadiazole and quinazolinone moieties’ electron-deficient regions .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and binding sites. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .

Q. What methodologies are recommended for assessing the environmental fate and biodegradation pathways of this compound?

- Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C, monitoring degradation via HPLC-MS to identify hydrolytic byproducts (e.g., bromophenol derivatives) .

- Soil microcosm assays : Evaluate biodegradation in soil samples using OECD 307 guidelines, quantifying residual compound via LC-MS/MS over 28 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.